N-(4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenyl)acetamide
Overview
Description
N-(4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenyl)acetamide is a useful research compound. Its molecular formula is C20H31N3O2 and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.24162724 g/mol and the complexity rating of the compound is 440. The solubility of this chemical has been described as >51.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bioactive Metabolites and Marine Actinobacteria
Research has identified compounds structurally related to N-(4-acetamide in marine actinobacteria, highlighting the significance of these organisms as sources of novel bioactive metabolites. Studies on Streptomyces sp. have isolated new compounds and evaluated their cytotoxic activities, emphasizing the potential of marine-derived compounds in developing therapeutic agents (Sobolevskaya et al., 2007).
Pharmacological Applications
Various research efforts have been directed towards synthesizing derivatives and analogs of N-(4-acetamide to explore their therapeutic potential. These studies encompass the development of compounds for anticancer activity, understanding their binding interactions with biological molecules, and evaluating their enzyme inhibitory properties. For example, novel paracetamol derivatives have shown promising results in DNA-binding interactions and protein-binding interactions, suggesting their potential in therapeutic applications (Raj, 2020).
Antihistamine and Anti-inflammatory Properties
The exploration of piperazine derivatives, closely related to the chemical structure , has led to findings regarding their antihistamine and anti-inflammatory properties. These studies have provided insights into the molecular behavior of such compounds, offering a foundation for developing medications targeting allergic reactions and inflammation (Arlette, 1991).
Chemoselective Synthesis and Biological Activities
Research has also focused on the chemoselective synthesis of compounds related to N-(4-acetamide, revealing their potential as intermediates in the synthesis of antimalarial drugs. Such studies underscore the importance of these compounds in the natural synthesis process and their potential biological activities (Magadum & Yadav, 2018).
Properties
IUPAC Name |
N-[4-[[3-(2-hydroxyethyl)-4-(3-methylbut-2-enyl)piperazin-1-yl]methyl]phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16(2)8-10-23-12-11-22(15-20(23)9-13-24)14-18-4-6-19(7-5-18)21-17(3)25/h4-8,20,24H,9-15H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCDHMTXIIXYJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=CC=C(C=C2)NC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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